

# Application Note: Analytical Quantification of 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

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## Compound of Interest

Compound Name: 2-Hydroxy-5-methoxy-4-methylbenzoic acid

Cat. No.: B11908745

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## Introduction & Chemical Rationale

**2-Hydroxy-5-methoxy-4-methylbenzoic acid** (CAS: 1378826-98-2; Formula: C<sub>9</sub>H<sub>10</sub>O<sub>4</sub>; MW: 182.17 g/mol) is a highly functionalized phenolic acid derivative. The accurate quantification of this compound is critical in metabolomic profiling, synthetic impurity tracking, and pharmacokinetic (PK) evaluations.

Designing a robust analytical method requires exploiting the molecule's specific structural features. The compound possesses a carboxylic acid moiety (estimated pKa ~3.5) and a phenolic hydroxyl group (estimated pKa ~9.5), alongside electron-donating methoxy and methyl substituents. These functional groups dictate a dual-pronged analytical strategy:

- **Chromatographic Retention:** The mobile phase must be kept acidic (pH < 3.0) to ensure the carboxylic acid remains fully protonated (neutral). This suppresses secondary interactions and maximizes hydrophobic retention on a reverse-phase C18 stationary phase.
- **Ionization Strategy:** In mass spectrometry, the molecule exhibits exceptional ionization efficiency in negative electrospray ionization (ESI<sup>-</sup>), driven by the facile gas-phase deprotonation of the carboxylic acid group[1].



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Figure 1: End-to-end analytical workflow for quantification.

## Method 1: HPLC-UV Protocol (Routine Purity & High-Concentration Analysis)

For routine quality control, synthetic purity assessments, or high-concentration in vitro assays (>1 µg/mL), HPLC coupled with Diode Array Detection (DAD/UV) is the gold standard. The conjugated aromatic ring, enhanced by the auxochromic hydroxyl and methoxy groups, provides strong UV absorbance at 254 nm and 280 nm.

### Self-Validating Sample Preparation (Protein Precipitation)

To ensure column longevity and reproducible integration, biological samples or complex matrices must be crashed using a solvent that denatures proteins while maintaining analyte solubility.

- Aliquot 50 µL of the sample matrix into a microcentrifuge tube.
- Add 150 µL of ice-cold Acetonitrile (containing an appropriate internal standard, e.g., Vanillic acid at 10 µg/mL). Causality: Acetonitrile lowers the dielectric constant of the solution, causing rapid protein denaturation and precipitation.
- Vortex vigorously for 2 minutes.
- Centrifuge at 14,000 × g for 10 minutes at 4°C.
- Transfer 100 µL of the supernatant to an HPLC vial for injection.

### Chromatographic Conditions

Column: C18, 100 × 2.1 mm, 1.7 μm (e.g., Waters Acquity UPLC BEH C18). Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile. Flow Rate: 0.4 mL/min. Column Temperature: 40°C. Injection Volume: 2 μL.

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.0	95.0	5.0	Initial
0.5	95.0	5.0	Isocratic hold
3.0	40.0	60.0	Linear gradient
3.5	5.0	95.0	Column wash
4.5	5.0	95.0	Isocratic wash
4.6	95.0	5.0	Re-equilibration
6.0	95.0	5.0	End

## System Suitability Testing (SST)

To ensure the protocol acts as a self-validating system, the following SST criteria must be met using six replicate injections of a 10 μg/mL standard prior to sample analysis:

Parameter	Acceptance Criteria	Rationale
Retention Time %RSD	≤ 2.0%	Verifies pump stability and mobile phase mixing.
Peak Area %RSD	≤ 5.0%	Confirms autosampler precision and detector stability.
Tailing Factor (Tf)	≤ 1.5	Ensures secondary interactions (e.g., silanol binding) are suppressed.
Theoretical Plates (N)	≥ 2000	Confirms column efficiency and packing integrity.

## Method 2: LC-MS/MS Protocol (Trace Bioanalysis)

For pharmacokinetic studies requiring trace-level quantification (pg/mL to ng/mL), Triple Quadrupole Mass Spectrometry (QqQ-MS) operated in Multiple Reaction Monitoring (MRM) mode is required.

### Sample Extraction (Acidified Liquid-Liquid Extraction)

To minimize matrix effects and ion suppression, a targeted Liquid-Liquid Extraction (LLE) is preferred over simple protein precipitation.

- Aliquot 100  $\mu$ L of biological matrix into a clean tube.
- Add 10  $\mu$ L of Internal Standard (e.g., Vanillic acid-d3, 100 ng/mL).
- Critical Step: Add 10  $\mu$ L of 2% Formic acid. Causality: Acidification drops the sample pH well below the analyte's pKa (~3.5). This neutralizes the carboxylic acid, drastically increasing its partition coefficient (LogP) into the organic phase.
- Add 600  $\mu$ L of Ethyl Acetate. Vortex for 5 minutes.
- Centrifuge at 14,000  $\times$  g for 10 minutes.
- Transfer 500  $\mu$ L of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
- Reconstitute in 100  $\mu$ L of Initial Mobile Phase (95% A / 5% B).

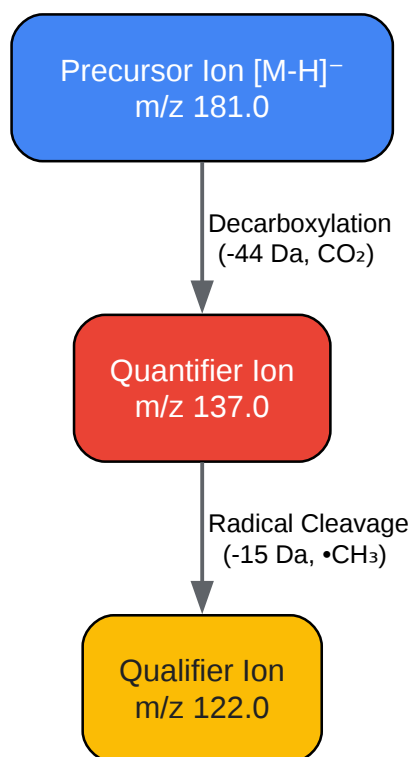
### Mass Spectrometry Parameters & MRM Transitions

The mass spectrometer is operated in Negative ESI mode. Despite the acidic mobile phase used for chromatography, the localized high voltage and droplet desolvation in the ESI source drive the loss of a proton, yielding a robust  $[M-H]^-$  precursor<sup>[1]</sup>.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
2-Hydroxy-5-methoxy-4-methylbenzoic acid	181.0	137.0	15	Quantifier
2-Hydroxy-5-methoxy-4-methylbenzoic acid	181.0	122.0	25	Qualifier

## Fragmentation Rationale

The fragmentation of substituted benzoic acids in negative mode follows highly predictable thermodynamic pathways[2]. Collision-Induced Dissociation (CID) of the m/z 181.0 precursor primarily results in the expulsion of carbon dioxide (decarboxylation, -44 Da) to form the stable m/z 137.0 product ion. Increasing the collision energy triggers a secondary radical cleavage of the methoxy group (loss of  $\bullet\text{CH}_3$ , -15 Da), yielding the m/z 122.0 qualifier ion.



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Figure 2: Proposed negative ESI MS/MS fragmentation pathway.

## Method Validation Guidelines (ICH M10)

To ensure regulatory compliance for drug development, the LC-MS/MS method must be validated according to the ICH M10 Guideline on Bioanalytical Method Validation[3]. The self-validating framework requires the following acceptance criteria:

Validation Parameter	ICH M10 Acceptance Criteria	Experimental Approach
Calibration Curve (Linearity)	$\pm 15\%$ of nominal concentration ( $\pm 20\%$ at LLOQ).	Minimum of 6 non-zero concentration levels.
Accuracy & Precision	%Bias $\leq 15\%$ ; %CV $\leq 15\%$ ( $\leq 20\%$ at LLOQ).	5 replicates per QC level (LLOQ, Low, Mid, High) across 3 runs.
Matrix Effect (ME)	IS-normalized ME %CV $\leq 15\%$ .	Evaluated in 6 independent matrix lots (including hemolyzed/lipemic).
Carryover	$\leq 20\%$ of LLOQ response; $\leq 5\%$ of IS response.	Inject blank matrix immediately following the Upper Limit of Quantification (ULOQ).

## References

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## Sources

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